molecular formula C32Br6Cl10CuN8 B081156 C.I. Pigment Green 36 CAS No. 14302-13-7

C.I. Pigment Green 36

Cat. No. B081156
CAS RN: 14302-13-7
M. Wt: 1393.9 g/mol
InChI Key: JRJLLXQDXANQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Pigment Green 36, also known as Phthalocyanine Green YGF, is a phthalocyanine green pigment with a yellowish shade . It has outstanding resistance to light, weather, and solvents, and excellent heat stability . It is commonly used in automotive OEM paints and coatings, industrial coatings, powder coatings, water-based inner and outer wall coatings, coil coatings, solvent-based coatings, textile printing, plastics, EVA, PVC, PE, PP, ABS, PS, PBT, PC, PA, rubber, offset inks, solvent-based inks, toluene base inks, PA inks, PP inks, NC inks, and water-based inks .


Synthesis Analysis

C.I. Pigment Green 36 is manufactured by direct exhaustive halogenation of crude CuPc blue with chlorine or bromine or an appropriate mixture of the two halogens, depending on the composition of the product required . The synthesis is carried out at elevated temperatures in a suitable solvent, commonly a molten AlCl3/NaCl eutectic mixture .


Molecular Structure Analysis

The molecular structure of C.I. Pigment Green 36 is a copper-phthalocyanine pigment . The molecular formula is C32Br6Cl10CuN8 .


Chemical Reactions Analysis

C.I. Pigment Green 36 is incompatible with oxidizing and reducing agents . It is likely to react as a weak base in aqueous solution .


Physical And Chemical Properties Analysis

C.I. Pigment Green 36 is a green powder . It has a specific gravity between 2.8 and 3.0, a bulk volume of 2.0-2.4 l/kg, and an average particle size between 40 and 100 nanometers . It has a density of 3.013 at 20℃ . It is insoluble in water .

Scientific Research Applications

  • Nanoparticle Formation

    C.I. Pigment Green 36 can be used to form ultra-fine particles using a supercritical anti-solvent process. This process employs quinoline as a solvent and supercritical carbon dioxide as an anti-solvent, enabling the formation of nano-particles and micro-metric aggregated ball-like particles depending on the phase behavior of the anti-solvent and solvent mixtures (Wu, Lin, & Lee, 2007).

  • UV-Curable Encapsulation for Textiles

    C.I. Pigment Green 36 has been studied for its use in UV-curable encapsulation. This method modifies organic pigments for use as pigmented UV-curable inkjet inks, proving effective in preliminary applications in inkjet printing of textiles (Hakeim, Arafa, Zahran, & Abdou, 2014).

  • Photovoltaic Applications

    Analogues of C.I. Pigment Green 36, such as pigment Green B, have been synthesized with improved thermal stability for use in photovoltaic cells. These colorants are characterized by broadband absorption extending to the NIR region, making them suitable for high-technology applications like heat ray blocking and energy conversion (Sekar, Raut, & Umape, 2010).

  • Manuscript Illumination Studies

    Studies on green pigments used in historic manuscript illumination have provided insights into their composition and application. C.I. Pigment Green 36 is part of this broader category of green pigments analyzed to understand historical and cultural contexts of pigment use (Ricciardi, Pallipurath, & Rose, 2013).

  • Synthesis of Green Ceramic Pigments

    Research on synthesizing green ceramic pigments, including those based on C.I. Pigment Green 36, has been conducted to optimize chromatic quality and minimize environmental impact. This includes the study of different mineralizers and industrial-grade reagents for pigment production (Muñoz et al., 2004).

Safety And Hazards

C.I. Pigment Green 36 is probably non-flammable . Inhalation of the dusts and mists from this compound can cause nasal mucous membrane irritation . When heated to decomposition, it can produce fumes of carbon monoxide, carbon dioxide, NOx, hydrogen chloride, and other potentially toxic fumes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJLLXQDXANQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32Br6Cl10CuN8
Record name C.I. PIGMENT GREEN 36
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025912
Record name C.I. Pigment green 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Greenish-yellow to green odorless solid; [CAMEO] Green odorless powder; [BASF MSDS]
Record name C.I. PIGMENT GREEN 36
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name C.I. Pigment Green 36
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Green 36
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21488
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name C.I. PIGMENT GREEN 36
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Fastogen Green Y

CAS RN

14302-13-7
Record name C.I. PIGMENT GREEN 36
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name C.I. 74265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Pigment Green 36
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment green 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3,8,16,18,24-hexabromo-2,4,9,10,11,15,17,22,23,25-decachloro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C.I. Pigment Green 36
Reactant of Route 2
C.I. Pigment Green 36
Reactant of Route 3
C.I. Pigment Green 36
Reactant of Route 4
C.I. Pigment Green 36
Reactant of Route 5
C.I. Pigment Green 36
Reactant of Route 6
C.I. Pigment Green 36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.